molecular formula C9H10BrN5O B5541731 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B5541731
M. Wt: 284.11 g/mol
InChI Key: PGBDDHRNJHIUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including compounds similar to 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, often involves complex reactions with a variety of reagents. For example, El-Agrody et al. (2001) described the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones using a range of different reagents, highlighting the diverse synthetic routes possible for this class of compounds (El-Agrody et al., 2001).

Molecular Structure Analysis The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is often confirmed using techniques such as single-crystal X-ray analysis. For instance, Tang et al. (2014) confirmed the structure of a similar compound, 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, through such analysis, demonstrating the importance of structural confirmation in the synthesis process (Tang et al., 2014).

Chemical Reactions and Properties The chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are diverse and can include reactions like ring isomerization under certain conditions. As noted by Tang et al. (2014), some 1,2,4-triazolo[4,3-c]pyrimidines can be converted into 1,2,4-triazolo[1,5-c]pyrimidines through base- or acid-promoted Dimroth rearrangement (Tang et al., 2014).

Physical Properties Analysis The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for understanding their behavior in different environments. However, specific details on the physical properties of 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide are not found in the available literature.

Chemical Properties Analysis Chemical properties, including reactivity, functional group behavior, and susceptibility to various chemical reactions, are key in determining the applications and handling of these compounds. For example, the presence of halogen functionalities in the pyrimidine nucleus, as mentioned by Tang et al. (2014), makes these compounds versatile synthetic intermediates for various chemical reactions (Tang et al., 2014).

Scientific Research Applications

Heterocyclic Compound Synthesis

6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. These include the preparation of triazolo[1,5-c]pyrimidines, which are synthesized through reactions involving arylamidines and sodium ethyl formylacetate or ethyl propiolate. This process leads to compounds that show potential as mediator release inhibitors, indicating their possible application in treating asthma (Medwid et al., 1990).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of derivatives synthesized from 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide have been a subject of research. For example, novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown promising results against various bacterial strains, indicating their potential in antimicrobial therapy. Additionally, some derivatives exhibit significant cytotoxic activity against cancer cell lines, suggesting their potential in cancer treatment (Rahmouni et al., 2016).

Insecticidal Applications

The compound and its derivatives have also been explored for insecticidal properties. Specifically, sulfonamide thiazole derivatives incorporating the triazolo[1,5-a]pyrimidine moiety have demonstrated potent toxic effects against the cotton leafworm, Spodoptera littoralis, showcasing their potential as insecticidal agents (Soliman et al., 2020).

Supramolecular Chemistry

In the realm of supramolecular chemistry, 6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide derivatives have been utilized in the formation of novel crown-containing hydrogen-bonded supramolecular assemblies. These compounds, through hydrogen bonding, form complex structures that have potential applications in materials science and nanotechnology (Fonari et al., 2004).

properties

IUPAC Name

6-bromo-N-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5O/c1-2-3-11-8(16)7-13-9-12-4-6(10)5-15(9)14-7/h4-5H,2-3H2,1H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBDDHRNJHIUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN2C=C(C=NC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.